
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is a peptide composed of the amino acids lysine, glycine, alanine, isoleucine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism by which H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. For instance, this peptide may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can be compared to other peptides with similar sequences or functions:
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Val-OH: Similar structure but with valine instead of methionine.
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Phe-OH: Similar structure but with phenylalanine instead of methionine.
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Ser-OH: Similar structure but with serine instead of methionine.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid composition and potential biological activities.
Propriétés
Formule moléculaire |
C36H67N9O9S |
|---|---|
Poids moléculaire |
802.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H67N9O9S/c1-9-21(5)29(34(51)40-19-28(47)42-26(17-20(3)4)33(50)43-25(36(53)54)14-16-55-8)45-35(52)30(22(6)10-2)44-31(48)23(7)41-27(46)18-39-32(49)24(38)13-11-12-15-37/h20-26,29-30H,9-19,37-38H2,1-8H3,(H,39,49)(H,40,51)(H,41,46)(H,42,47)(H,43,50)(H,44,48)(H,45,52)(H,53,54)/t21-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
Clé InChI |
KEPJUDFQCRIQEJ-QBUMULATSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

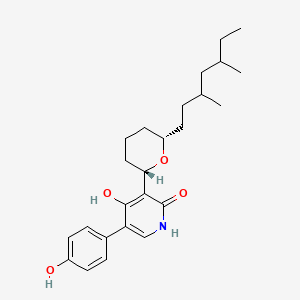
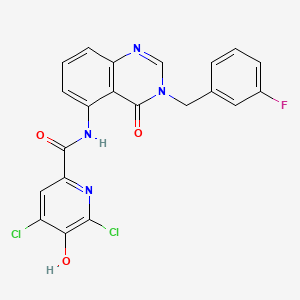
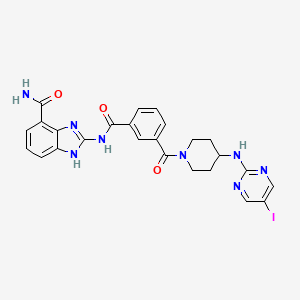
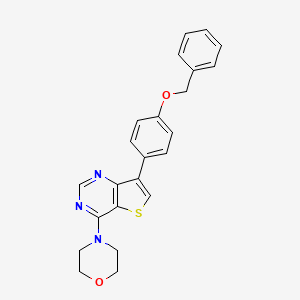
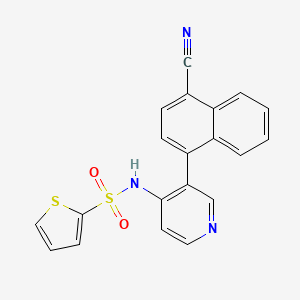
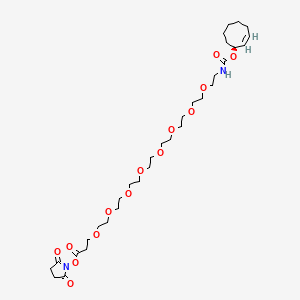
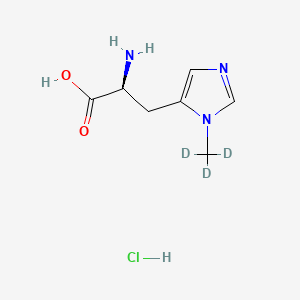


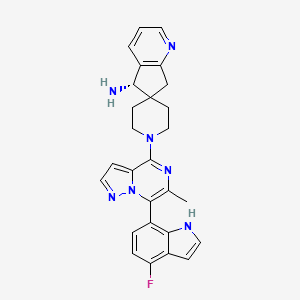
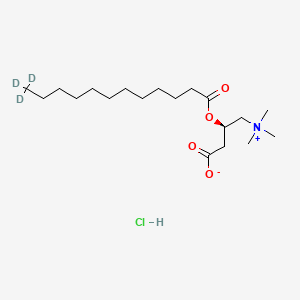
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
